[1-(4-Bromobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
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Overview
Description
1-(4-Bromobenzyl)piperidin-3-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)piperidin-3-ylmethanone typically involves the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Nucleophilic Substitution: The 4-bromobenzyl chloride is then reacted with piperidine to form 1-(4-bromobenzyl)piperidine.
Formation of the Final Compound: The 1-(4-bromobenzyl)piperidine is then reacted with piperidin-3-ylmethanone under appropriate conditions to form the final compound, 1-(4-Bromobenzyl)piperidin-3-ylmethanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Bromobenzyl)piperidin-3-ylmethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(4-Bromobenzyl)piperidin-3-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: This compound is used in biological studies to understand its interaction with various biological targets.
Medicine:
Pharmacological Research: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry:
Chemical Industry: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-3-ylmethanone
- 1-(3,4-Dichlorobenzyl)piperidin-3-ylmethanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzyl group (e.g., bromine, fluorine, chlorine).
- Biological Activity: These structural differences can lead to variations in biological activity and potency.
- Chemical Properties: Differences in reactivity and stability due to the nature of the substituents.
Conclusion
1-(4-Bromobenzyl)piperidin-3-ylmethanone is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, biological studies, and pharmacological research
Properties
Molecular Formula |
C18H25BrN2O |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O/c19-17-8-6-15(7-9-17)13-20-10-4-5-16(14-20)18(22)21-11-2-1-3-12-21/h6-9,16H,1-5,10-14H2 |
InChI Key |
QAWVNVBIWZKJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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